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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and underlying mechanisms of two
key oral therapies for moderate-to-severe plaque psoriasis: Deucravacitinib (a selective TYK2
inhibitor) and Tofacitinib (a pan-Janus kinase (JAK) inhibitor). The information presented is
supported by data from pivotal clinical trials and in vitro studies.

Mechanism of Action: A Tale of Two Kinase
Inhibitors

Deucravacitinib and Tofacitinib both modulate inflammatory signaling pathways central to the
pathogenesis of psoriasis, but they achieve this through distinct mechanisms targeting different
members of the Janus kinase family.

Deucravacitinib (Bms-1): A Selective TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2).[1][2] It
uniquely binds to the regulatory domain of TYK2, leading to allosteric inhibition that locks the
enzyme in an inactive state.[3] This selective action primarily blocks the signaling of key
cytokines implicated in psoriasis, including interleukin-23 (IL-23), IL-12, and Type 1 interferons
(IFNs).[1][2] By targeting TYK2, deucravacitinib aims to provide therapeutic benefit with
minimal impact on the broader JAK signaling pathways.[2]

Tofacitinib: A Pan-JAK Inhibitor
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Tofacitinib is an oral inhibitor that targets the ATP-binding site in the catalytic domain of Janus
kinases.[4][5] It demonstrates inhibitory activity against JAK1, JAK2, and JAK3, and to a lesser
extent, TYK2.[4] This broader inhibition affects the signaling of a wider range of cytokines that
are involved in both immune responses and other physiological processes.[4][5] By blocking
these JAK-STAT pathways, tofacitinib effectively reduces the production of inflammatory
mediators.[5]
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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-induced inflammation.
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Caption: Tofacitinib broadly inhibits JAK enzymes by binding to their active site.

Comparative Efficacy Data

The following tables summarize key efficacy endpoints from head-to-head and placebo-

controlled clinical trials in patients with moderate-to-severe plaque psoriasis.

Table 1: Psoriasis Area and Severity Index (PASI) 75 Response at Week 16

Treatment POETYK PSO-1 POETYK PSO-2
Deucravacitinib 6 mg QD 58.4% 53.0%

Placebo 12.7% 9.4%

Apremilast 30 mg BID 35.1% 39.8%
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Data from the POETYK PSO-1 (NCT03624127) and POETYK PSO-2 (NCT03625530) trials.

Table 2: Static Physician's Global Assessment (SPGA) 0/1 (clear or almost clear) Response at
Week 16

Treatment POETYK PSO-1 POETYK PSO-2
Deucravacitinib 6 mg QD 53.6% 49.5%

Placebo 7.2% 8.6%

Apremilast 30 mg BID 32.1% 33.9%

Data from the POETYK PSO-1 (NCT03624127) and POETYK PSO-2 (NCT03625530) trials.

Table 3: Network Meta-Analysis of Oral Therapies for Psoriasis (PASI 75 at 12-16 weeks)

Treatment PASI 75 Response Rate (vs. Placebo)
Deucravacitinib 6 mg QD Significantly Superior
Tofacitinib 10 mg BID Significantly Superior

o Ranked as one of the best treatments for
Deucravacitinib 3 mg BID ]
efficacy and safety

This table summarizes findings from a network meta-analysis, which indicates that both
deucravacitinib and tofacitinib show superior efficacy over placebo. Some analyses suggest
deucravacitinib may have a more favorable balance of efficacy and safety.

Selectivity Profile

The distinct binding mechanisms of deucravacitinib and tofacitinib result in different selectivity
profiles for the JAK family kinases.

Table 4: In Vitro Kinase Inhibition (IC50 Values)
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Compound TYK2 JAK1 JAK2 JAK3
>48-fold lower >102-fold lower 8- to 17-fold
Deucravacitinib Highly Potent potency vs. potency vs. lower potency vs.
TYK2 TYK2 TYK2
Tofacitinib 176 nM 6.1 nM 12 nM 8.0 nM

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's
activity. A lower IC50 indicates greater potency. Data for deucravacitinib is presented as relative
potency from whole blood assays. Tofacitinib IC50 values are from in vitro kinase assays.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific
findings. Below are summaries of the methodologies used in key studies cited in this guide.

In Vitro Kinase Inhibition Assay (for Tofacitinib)

This protocol outlines a general method for determining the half-maximal inhibitory
concentration (IC50) of a compound against a specific kinase.

o Objective: To quantify the potency of tofacitinib in inhibiting JAK1, JAK2, and JAK3.
¢ Methodology: An ELISA-based kinase assay is commonly employed.

o Plate Coating: Nunc Maxi Sorp plates are coated with a polyglutamic acid-tyrosine (PGT)
substrate and incubated overnight.

o Kinase Reaction: Recombinant human JAK enzyme is added to the wells containing a
kinase buffer, ATP, and varying concentrations of tofacitinib. The reaction is incubated to
allow for phosphorylation of the substrate.

o Detection: After incubation, the plates are washed, and an anti-phosphotyrosine antibody
conjugated to a reporter enzyme (e.g., HRP) is added.

o Signal Measurement: A substrate for the reporter enzyme is added, and the resulting
signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.
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o Data Analysis: The IC50 value is calculated by plotting the inhibition of kinase activity
against the log concentration of tofacitinib and fitting the data to a four-parameter logistic

curve.

Whole Blood Assay (for Deucravacitinib Selectivity)
This assay assesses the inhibitory activity of a compound in a more physiologically relevant

environment.

» Objective: To determine the selectivity of deucravacitinib for TYK2 over other JAKs in human
whole blood.

o Methodology:

o Blood Collection and Treatment: Fresh human whole blood is collected and pre-incubated
with various concentrations of deucravacitinib.

o Cytokine Stimulation: Specific cytokines are added to stimulate different JAK-STAT
pathways (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2/JAK2).

o Cell Lysis and Staining: After stimulation, red blood cells are lysed, and the remaining
peripheral blood mononuclear cells (PBMCs) are fixed, permeabilized, and stained with
fluorescently labeled antibodies against phosphorylated STAT proteins (pSTAT).

o Flow Cytometry: The levels of pSTAT in specific immune cell subsets (e.g., T cells,
monocytes) are quantified by flow cytometry.

o Data Analysis: The IC50 values for the inhibition of each cytokine-induced pSTAT signal
are calculated to determine the selectivity profile of deucravacitinib.

Pivotal Phase 3 Clinical Trial Protocol (POETYK PSO-1 -
NCT03624127)

This protocol provides a high-level overview of the design of a key clinical trial for
deucravacitinib in psoriasis.
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o Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and
apremilast in adults with moderate-to-severe plague psoriasis.

o Study Design: A multicenter, randomized, double-blind, placebo- and active comparator-
controlled Phase 3 trial.

o Patient Population: Adults with a diagnosis of chronic plaque psoriasis for at least 6 months,
with a Psoriasis Area and Severity Index (PASI) score 212, a static Physician's Global
Assessment (sSPGA) score =3, and body surface area (BSA) involvement =10%, who are
candidates for systemic therapy or phototherapy.

e Treatment Arms:
o Deucravacitinib 6 mg once daily (QD)
o Placebo
o Apremilast 30 mg twice daily (BID)
e Primary Endpoints (at Week 16):
o Proportion of patients achieving a PASI 75 response.
o Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).

e Secondary Endpoints: Included assessments of PASI 90, changes in Dermatology Life
Quality Index (DLQI), and safety assessments.

o Duration: 52 weeks, with a primary efficacy assessment at 16 weeks.

Experimental Workflow Diagram
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Caption: Workflow of a typical Phase 3 clinical trial for psoriasis therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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